molecular formula C8H8ClN3S B15333789 7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine

7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine

Cat. No.: B15333789
M. Wt: 213.69 g/mol
InChI Key: UAMFPEUPEPPOKE-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine is a heterocyclic compound that contains both imidazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 2nd position, and a methylthio group at the 5th position of the imidazo[1,2-c]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-chloro-3-methylpyrimidine with methylthiourea can lead to the formation of the desired imidazo[1,2-c]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry might be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The chlorine atom at the 7th position can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.

Major Products Formed

Scientific Research Applications

7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The presence of the chlorine and methylthio groups can enhance its binding affinity and specificity towards these targets, leading to effective inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
  • 2-Methyl-5-(methylthio)imidazo[1,2-c]pyrimidine
  • 7-Chloro-2-methylimidazo[1,2-c]pyrimidine

Uniqueness

7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine is unique due to the specific combination of substituents on the imidazo[1,2-c]pyrimidine core. This combination can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both chlorine and methylthio groups can enhance its pharmacological properties and make it a valuable compound for further research and development .

Properties

IUPAC Name

7-chloro-2-methyl-5-methylsulfanylimidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3S/c1-5-4-12-7(10-5)3-6(9)11-8(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMFPEUPEPPOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=C(N=C2SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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